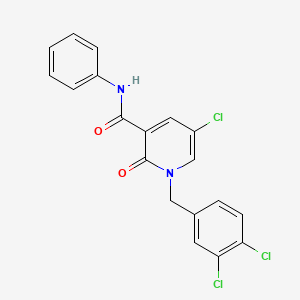
5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H16Cl2N2O, characterized by a pyridine ring with multiple substitutions that enhance its reactivity and biological profile. The presence of chloro and dichlorobenzyl groups contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation. It may alter enzyme conformation through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve both intrinsic and extrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to anticancer effects, the compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages.
Case Studies
- Study on HeLa Cells : A study investigated the effects of the compound on HeLa cells, revealing that it significantly reduced cell viability by inducing apoptosis through caspase activation pathways .
- MCF-7 Cell Line Analysis : Another study demonstrated that treatment with this compound led to G1 phase arrest in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, supporting its efficacy as an anticancer agent .
属性
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-9-15(18(25)23-14-4-2-1-3-5-14)19(26)24(11-13)10-12-6-7-16(21)17(22)8-12/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKOBIMZNEJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














